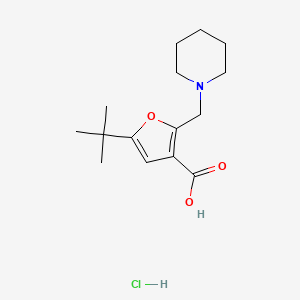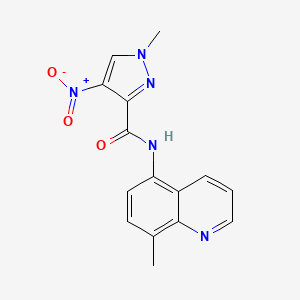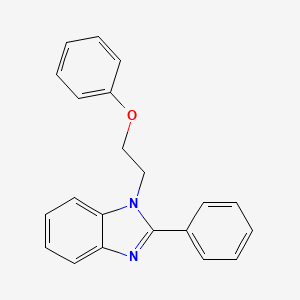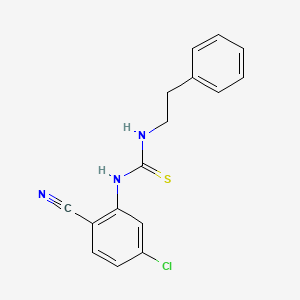
2-(1H-indol-3-yl)-2-oxoethyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-2-oxoethyl cyclopropanecarboxylate is a compound of significant interest in organic chemistry, particularly in the synthesis of spiro compounds and cyclopropane derivatives.
Synthesis Analysis
- Spiro Compounds Synthesis : Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and related derivatives involve diastereoselective cyclopropanation reactions. This synthesis is significant for producing novel pyridyl-substituted analogues and cyclopropa[c]quinoline carboxylic acid derivatives (S. Yong et al., 2007).
- Polysubstituted Tetrahydro Indolone Synthesis : The intramolecular version of the Kulinkovich−de Meijere cyclopropanation reaction leads to the synthesis of several 2-azabicyclo[3.1.0]hexanes, which upon heating with a carboxylic anhydride, yield vinylogous amides and cyclic diketones (Laurent Larquetoux et al., 2004).
Molecular Structure Analysis
- X-Ray Structural Analysis : The relative stereochemistry of key compounds in the synthesis of spiro compounds was determined through single-crystal X-ray structural analysis, crucial for understanding molecular geometry and interactions (S. Yong et al., 2007).
Chemical Reactions and Properties
- Cyclopropanation and Ring-Opening Reactions : Cyclopropanation reactions and subsequent ring-opening under specific conditions are central to the synthesis of derivatives of this compound. These reactions are influenced by factors like temperature, pressure, and catalysts used (P. Harrington & M. Kerr, 1997).
Physical Properties Analysis
- High Pressure and Temperature Reactions : The reactions of cyclopropane derivatives with indoles under hyperbarric conditions indicate the influence of physical parameters like pressure and temperature on the chemical properties of these compounds (P. Harrington & M. Kerr, 1997).
Chemical Properties Analysis
- Reactivity with Indoles : The interaction of cyclopropane derivatives with indoles under different conditions is a crucial aspect of studying the chemical properties of these compounds. These reactions often result in the formation of novel compounds with potential applications in medicinal chemistry and organic synthesis (P. Harrington & M. Kerr, 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(8-18-14(17)9-5-6-9)11-7-15-12-4-2-1-3-10(11)12/h1-4,7,9,15H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZCFLGVBYPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[cyclopropyl(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5609580.png)

![N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5609585.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5609590.png)

![4'-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5609596.png)



![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5609644.png)
![(1S,4S)-2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5609649.png)

![4-phenyl-1-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5609653.png)
![5-[(2-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5609670.png)